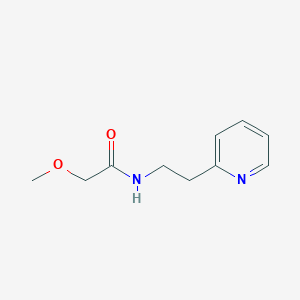

2-Methoxy-N-(2-(pyridin-2-yl)ethyl)acetamide

Description

2-Methoxy-N-(2-(pyridin-2-yl)ethyl)acetamide is a substituted acetamide derivative characterized by a methoxy group (-OCH₃) on the acetamide backbone and a pyridin-2-yl ethyl moiety attached to the nitrogen atom. The pyridin-2-yl group may enhance solubility and facilitate interactions with enzymes or receptors via hydrogen bonding or π-π stacking .

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-methoxy-N-(2-pyridin-2-ylethyl)acetamide |

InChI |

InChI=1S/C10H14N2O2/c1-14-8-10(13)12-7-5-9-4-2-3-6-11-9/h2-4,6H,5,7-8H2,1H3,(H,12,13) |

InChI Key |

PHAWAFNGKTXCKH-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)NCCC1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(2-(pyridin-2-yl)ethyl)acetamide typically involves the reaction of 2-methoxypyridine with an appropriate acylating agent under controlled conditions. One common method includes the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-Methoxy-N-(2-(pyridin-2-yl)ethyl)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for further applications.

Chemical Reactions Analysis

Reaction Conditions

| Method | Reagents | Solvent | Temperature | Duration |

|---|---|---|---|---|

| Reaction of 2-bromoacetophenone | Pyridine derivatives, base (e.g., NaOH) | Organic solvent | Room temperature | Varies |

| a-bromoketone + 2-aminopyridine | I₂, TBHP | Toluene | Mild conditions | 12 hours |

Key Chemical Reactions

3.1 Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

3.2 Acylation

The acetamide group can participate in acylation reactions with electrophilic agents (e.g., acyl chlorides) to form substituted amides.

3.3 Nucleophilic Substitution

The methoxy group (-OCH₃) and pyridine ring may act as leaving groups or direct substitution reactions, depending on the reaction conditions .

3.4 Amide Coupling

The compound can serve as a precursor for amide coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (1-hydroxybenzotriazole), enabling the synthesis of more complex derivatives.

Structural and Mechanistic Insights

The molecular formula C₁₀H₁₃N₃O₂ and molecular weight 195.23 g/mol indicate a structure with a methoxy group, a pyridine ring, and an ethyl chain linked to an acetamide. The pyridine moiety contributes to aromatic stability, while the acetamide group facilitates hydrogen bonding, influencing reactivity and solubility.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Studied for its potential as a drug candidate due to its structural similarity to known pharmacologically active compounds.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(2-(pyridin-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related acetamide derivatives highlights key differences in substituents, molecular properties, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of 2-Methoxy-N-(2-(pyridin-2-yl)ethyl)acetamide and Analogs

*Calculated based on molecular formula C₁₁H₁₅N₂O₂.

Key Observations :

Substituent Effects :

- Pyridine Position : Pyridin-2-yl derivatives (e.g., target compound and ) may exhibit distinct binding profiles compared to pyridin-3-yl analogs (e.g., ), as substituent positioning influences steric and electronic interactions .

- Methoxy vs. Chloro : Methoxy groups enhance solubility and metabolic stability compared to chloro substituents, which are more electronegative and may lead to undesired reactivity .

Biological Activity: Thiadiazole-containing analogs (e.g., ) show notable cytotoxicity, suggesting that heterocyclic appendages enhance antiproliferative effects.

Synthetic Pathways :

- Many analogs (e.g., ) are synthesized via nucleophilic substitution or coupling reactions involving chloroacetamide intermediates, a strategy that could apply to the target compound.

Biological Activity

2-Methoxy-N-(2-(pyridin-2-yl)ethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The pyridine ring and methoxy group contribute to its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.

The biological activity of 2-Methoxy-N-(2-(pyridin-2-yl)ethyl)acetamide primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological responses, including anti-inflammatory and analgesic effects. The compound's structure suggests that it may influence signaling pathways related to pain and inflammation, although detailed mechanisms remain under investigation .

Pharmacological Properties

- Analgesic Effects : Preliminary studies indicate that compounds with similar structures exhibit analgesic properties. For instance, some pyridine derivatives have shown effectiveness in pain models .

- Anti-inflammatory Activity : Research on related compounds has demonstrated significant anti-inflammatory effects, which may be attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and other inflammatory mediators .

Antimicrobial and Antiviral Activities

Pyridine-based compounds have been extensively studied for their antimicrobial and antiviral properties. 2-Methoxy-N-(2-(pyridin-2-yl)ethyl)acetamide may exhibit similar activities due to the presence of the pyridine moiety:

- Antimicrobial : Studies show that related pyridine compounds possess antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli.

- Antiviral : Some derivatives have demonstrated efficacy against viral infections, suggesting that this compound could also contribute to antiviral strategies .

Case Studies and Experimental Data

Several studies have explored the biological activities of pyridine derivatives, providing insights into the potential effects of 2-Methoxy-N-(2-(pyridin-2-yl)ethyl)acetamide:

-

In Vitro Studies : Research has shown that pyridine derivatives can inhibit cell proliferation in cancer cell lines, indicating potential anticancer properties. For example, compounds with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines .

Compound Cell Line IC50 (μM) Compound A MDA-MB-231 0.126 Compound B MCF-7 17.02 - Animal Models : In vivo studies have indicated that related compounds can reduce tumor growth and metastasis in mouse models, supporting their potential as therapeutic agents in oncology .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2-Methoxy-N-(2-(pyridin-2-yl)ethyl)acetamide. Modifications to the pyridine ring or substituents can significantly alter potency and selectivity against biological targets:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.